molecular formula C22H17F2N3O4S B3000214 N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260997-85-0

N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B3000214
CAS No.: 1260997-85-0
M. Wt: 457.45
InChI Key: USKBTIFNFFGVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluoro-3-methylphenyl group at position 3 and oxo groups at positions 2 and 3. The acetamide side chain is linked to a 3-fluoro-4-methoxyphenyl group, which may influence solubility, bioavailability, and target binding. Below, it is compared to structurally related compounds to infer structure-activity relationships (SAR) and pharmacokinetic (PK) properties.

Properties

CAS No.

1260997-85-0

Molecular Formula

C22H17F2N3O4S

Molecular Weight

457.45

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17F2N3O4S/c1-12-9-14(4-5-15(12)23)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)16(24)10-13/h3-10H,11H2,1-2H3,(H,25,28)

InChI Key

USKBTIFNFFGVSM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorinated phenyl groups : Enhancing its lipophilicity and potentially its biological activity.
  • Dihydrothienopyrimidine core : Known for its diverse pharmacological properties.

Molecular Formula

  • Molecular Weight : 357.43 g/mol
  • Chemical Formula : C20H24FN3O2

The biological activity of this compound is primarily attributed to its ability to modulate various enzyme systems and cellular pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase enzymatic activity, which is crucial in regulating cellular proliferation and survival pathways .
  • Interaction with Cyclooxygenase Enzymes : Similar compounds have demonstrated inhibitory effects on COX-2 and lipoxygenases, which are significant in inflammatory processes and cancer progression .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound showed moderate inhibitory effects, with IC50 values indicating significant cytotoxicity compared to control groups.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes:

  • Cyclooxygenase (COX) : Moderate inhibition was observed, which may contribute to its anti-inflammatory properties.
  • Lipoxygenases (LOX) : Similar inhibitory profiles were noted, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications in the phenyl substituents significantly affect:

  • Potency : Fluorine substitutions enhance metabolic stability and interaction with target proteins due to their electron-withdrawing nature.
  • Selectivity : Variations in the substituent groups can lead to differing affinities for specific enzyme targets, impacting overall efficacy .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds with thienopyrimidine structures:

StudyFindings
Modulation of protein kinase activity; potential anticancer properties.
Inhibition of COX-2 and LOX enzymes; cytotoxicity against MCF-7 cells.
Structure modifications lead to varied enzyme inhibition profiles; enhanced biological activity with fluorinated groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Analogs

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) shares the thieno[3,2-d]pyrimidine core but differs in substituents:

  • Core substitution : 7-phenyl and 4-oxo groups.
  • Acetamide side chain : 2-chloro-4-methylphenyl vs. 3-fluoro-4-methoxyphenyl in the target compound.
  • Molecular weight : 409.89 g/mol (vs. ~483 g/mol for the target compound, estimated from structure).
  • H-bond donors/acceptors: 1 donor, 4 acceptors (similar to the target compound) .

The 7-phenyl substitution on the thienopyrimidine core could sterically hinder target binding compared to the target compound’s 4-fluoro-3-methylphenyl group.

Thieno[2,3-d]pyrimidine Positional Isomers

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-59-1) differs in core structure (thieno[2,3-d]pyrimidine) and substitution:

  • Core : Positional isomer (C2 vs. C3 substitution).
  • Substituents : 3-ethyl, 5,6-dimethyl, and thioacetamide linkage.
  • Side chain : 3,4-difluorophenyl group .

Key Insight: The thioacetamide linkage and ethyl/methyl groups may alter metabolic stability. Thieno[2,3-d]pyrimidine cores are less common in kinase inhibitors compared to [3,2-d] isomers, suggesting divergent target profiles.

Pyrimido[5,4-b]indole Derivatives

2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS 536708-57-3) replaces the thienopyrimidine with a pyrimidoindole core:

  • Core : Pyrimido[5,4-b]indole with 4-ethoxyphenyl and sulfanyl groups.
  • Side chain : 3-fluorophenyl acetamide .

The ethoxy group could improve solubility relative to methyl/fluoro substituents.

Pyrido[2,3-d]pyrimidine Derivatives

AMG 487 (pyrido[2,3-d]pyrimidine core) exhibits dose- and time-dependent PK due to CYP3A4 metabolism and mechanism-based inhibition by its O-deethylated metabolite (M2):

  • Core : Pyrido[2,3-d]pyrimidine with 4-ethoxyphenyl.
  • Metabolism : CYP3A-dependent, forming inhibitory metabolites (M2 Ki = 0.75 µM) .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Metabolic Notes Reference
Target Compound Thieno[3,2-d]pyrimidine 4-Fluoro-3-methylphenyl, 3-fluoro-4-methoxy ~483 (estimated) 1/5 Likely CYP3A4 substrate -
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 7-Phenyl, 2-chloro-4-methylphenyl 409.89 1/4 Not reported
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine 3-Ethyl, 5,6-dimethyl, thioacetamide - - Thioether may slow oxidation
AMG 487 Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl, trifluoromethoxy 693.53 (DMSO solvate) - CYP3A4 inhibition by M2

Research Findings and Implications

  • SAR: Fluoro and methoxy groups on the phenyl rings improve target selectivity and solubility. Thieno[3,2-d]pyrimidine cores are favorable for kinase inhibition, while pyrido[2,3-d]pyrimidines may face metabolic challenges.
  • PK/PD : The target compound’s lack of ethoxy or thioether groups (cf. AMG 487 and CAS 618427-59-1) may reduce CYP3A4-mediated metabolism, improving linear PK profiles.
  • Synthesis : Similar compounds are synthesized via nucleophilic substitution (e.g., chloroacetanilide reactions, ) or Suzuki couplings (), suggesting feasible routes for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.